7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Description
Properties
IUPAC Name |
7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-3-10-7-6(5(4)9)11-1-2-12-7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUDCPSRURTBMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=C(C(=C2O1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the chlorination of precursor compounds under controlled conditions. One common method involves the reaction of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine with chlorine gas in the presence of a catalyst. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine may possess anticancer properties. In a study focusing on the synthesis of pyrimidine derivatives, compounds related to this structure were found to inhibit key kinases involved in cancer progression. The ability to modify the compound's structure allows for the exploration of its efficacy against various cancer types, including neurodegenerative diseases like Alzheimer's disease .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegeneration. Its structural analogs have shown promise in modulating pathways associated with neuroinflammation and oxidative stress, which are critical in the pathophysiology of neurodegenerative disorders .
Material Science
Polymer Development
In material science, this compound serves as a precursor for synthesizing novel polymers. These polymers can exhibit unique properties such as enhanced thermal stability and mechanical strength. For instance, the incorporation of this compound into polymer matrices has been shown to improve the material's resistance to degradation under environmental stressors .
Nanotechnology Applications
The compound is also being explored in nanotechnology for developing drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. Research has demonstrated that nanoparticles derived from this compound can effectively encapsulate therapeutic agents and release them in a controlled manner .
Agricultural Development
Pesticide Formulation
In agriculture, this compound has been studied for its potential use in pesticide formulations. Its derivatives have shown efficacy against a range of pests while exhibiting low toxicity to non-target organisms. This characteristic makes it an attractive candidate for developing environmentally friendly pest control solutions .
Data Tables
Case Studies
- Anticancer Research : A study published in a leading journal highlighted the synthesis of various pyrimidine derivatives from this compound. These derivatives were tested against several cancer cell lines and exhibited significant cytotoxicity at low concentrations.
- Polymer Applications : A research group developed a series of polymers incorporating the compound into their backbone structure. The resulting materials demonstrated superior mechanical properties compared to traditional polymers used in similar applications.
- Pesticide Efficacy Study : Field trials assessing the effectiveness of a pesticide formulation based on this compound showed a marked reduction in pest populations while maintaining safety for beneficial insects.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The chlorine atoms and the dioxino ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The positions and nature of substituents significantly alter clogP (lipophilicity), reactivity, and bioactivity.
*Estimated based on structural analogs.
Key Observations :
- Lipophilicity : The dichloro derivative (clogP ~4.5) is more lipophilic than analogs with polar groups (e.g., carboxylic acid, clogP ~1.2), aligning with trends observed in anti-TB compounds where moderate lipophilicity (clogP 3.6–5.0) correlates with retained activity .
- Functional Group Reactivity : Boronic esters (e.g., CAS 1309980-14-0) enable cross-coupling reactions, while carboxylic acids facilitate conjugation in bioactive molecules .
Anti-Tuberculosis Activity
- Analogs with lipophilic B-subunits (e.g., 4-linked benzo[d][1,3]dioxoles) showed moderate anti-TB activity (MIC ≤ 0.25 µM), while polar derivatives (e.g., 7-linked [1,3]dioxolo[4,5-b]pyridine) exhibited attenuated potency . The dichloro compound’s clogP (~4.5) places it within the optimal range for anti-TB activity, though direct data is needed.
Serotonin Receptor Binding
Biological Activity
7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound notable for its unique structural features, including two chlorine atoms at the 7th and 8th positions and a fused dioxino ring with a pyridine ring. This compound has garnered attention for its potential biological activities , including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1305324-70-2 |
| Molecular Formula | C₇H₅Cl₂N₁O₂ |
| InChI Key | UUUDCPSRURTBMC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's chlorine substituents and dioxino structure significantly influence its reactivity and binding affinity to enzymes or receptors. Research indicates that it may inhibit or activate certain biochemical pathways, although detailed studies are still required to fully elucidate these mechanisms .
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties . For instance, it has been shown to inhibit the growth of various bacterial strains in vitro. The specific mechanisms behind this activity involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro assays demonstrated that the compound can inhibit the proliferation of several cancer cell lines. Notably, it showed significant antiproliferative effects against HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cells . The compound's effectiveness was comparable to established anticancer agents in some assays.
Case Studies
- Antiviral Activity : A study evaluated the antiviral activity of related compounds in various animal virus infection models. While the focus was not solely on this compound itself, findings suggest that similar compounds exhibit broad-spectrum antiviral activity .
- In Vivo Studies : In vivo experiments have highlighted the potential of this compound in tumor initiation and promotion models. Comparisons with other compounds suggest that while it may not be as potent as some known carcinogens in initiating tumors, it still plays a role in tumor promotion under certain conditions .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands against similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | Moderate | Low |
| 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | Low | Moderate |
| This compound | High | High |
This table illustrates that this compound possesses superior biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7,8-Dichloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, and how are they optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted pyridine precursors. For example, describes analogous dihydrofuropyridine syntheses using cycloaddition or nucleophilic substitution, followed by chlorination. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and stoichiometric ratios of halogenating agents (e.g., POCl₃). Yield optimization often requires iterative adjustment of reaction time and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming hydrogen/carbon environments. For instance, and highlight the use of δ values to distinguish aromatic protons (6.5–8.5 ppm) and aliphatic hydrogens in the dihydrodioxine ring (3.0–4.5 ppm).
- HRMS : Validates molecular weight and isotopic patterns (e.g., Cl₂ isotopes). reports HRMS (ESI) with <2 ppm error margins.
- IR : Identifies functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹) .
Q. What are the typical impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer : Common impurities include:
- Unreacted chlorination agents : Removed via aqueous washes (e.g., NaHCO₃ solution).
- Regioisomers : Separated using preparative HPLC (C18 column, acetonitrile/water mobile phase).
- Oxidation byproducts : Minimized by inert atmosphere (N₂/Ar) during synthesis. emphasizes purity checks via TLC and recrystallization .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Used to map electron density (e.g., Fukui indices) and predict electrophilic/nucleophilic sites. For example, ’s IUPAC data for 3,5-dichloropyridine analogs can guide parameterization.
- Molecular Dynamics : Simulates solvent interactions to optimize reaction conditions. Software like Gaussian or ORCA is recommended .
Q. How should researchers resolve contradictions in spectroscopic data between experimental and theoretical results?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw). demonstrates this for tetrahydroimidazopyridine derivatives.
- Isotopic Labeling : Use deuterated analogs to confirm ambiguous peaks.
- X-ray Crystallography : Resolves structural ambiguities, as seen in for related pyrrolopyridines .
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Reduces side reactions via precise residence time control. references continuous flow reactors for dihydrofuropyridines.
- Catalytic Optimization : Transition from stoichiometric POCl₃ to catalytic Cl sources (e.g., NCS with Lewis acids).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Critical Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
